(R)-2-(1H-1,2,4-Triazol-5-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1H-1,2,4-Triazol-5-yl)piperidine is a compound that features a piperidine ring substituted with a triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1H-1,2,4-Triazol-5-yl)piperidine typically involves the reaction of a piperidine derivative with a triazole precursor. One common method involves the use of a nucleophilic substitution reaction where the piperidine ring is functionalized with a leaving group, which is then replaced by the triazole moiety under basic conditions .
Industrial Production Methods
Industrial production of ®-2-(1H-1,2,4-Triazol-5-yl)piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(1H-1,2,4-Triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include N-oxides, reduced triazole derivatives, and various substituted triazole compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(1H-1,2,4-Triazol-5-yl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .
Medicine
In medicinal chemistry, ®-2-(1H-1,2,4-Triazol-5-yl)piperidine is explored for its potential therapeutic applications. It has been investigated as a candidate for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and enhanced mechanical strength .
Wirkmechanismus
The mechanism of action of ®-2-(1H-1,2,4-Triazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole moiety can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives and triazole-containing molecules, such as:
- (S)-2-(1H-1,2,4-Triazol-5-yl)piperidine
- 1-(1H-1,2,4-Triazol-5-yl)piperidine
- 2-(1H-1,2,4-Triazol-3-yl)piperidine
Uniqueness
®-2-(1H-1,2,4-Triazol-5-yl)piperidine is unique due to its specific stereochemistry and the position of the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H12N4 |
---|---|
Molekulargewicht |
152.20 g/mol |
IUPAC-Name |
(2R)-2-(1H-1,2,4-triazol-5-yl)piperidine |
InChI |
InChI=1S/C7H12N4/c1-2-4-8-6(3-1)7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11)/t6-/m1/s1 |
InChI-Schlüssel |
RONDMOYIJWDSEP-ZCFIWIBFSA-N |
Isomerische SMILES |
C1CCN[C@H](C1)C2=NC=NN2 |
Kanonische SMILES |
C1CCNC(C1)C2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.